5-Keto-2-methyl Isoborneol

Biodegradation Metabolomics Environmental Microbiology

5-Keto-2-methyl Isoborneol is the definitive analytical standard for monitoring Rhodococcus wratislaviensis DLC-cam 2-MIB degradation. Unlike hydroxylated metabolites that fail to eliminate odor potential, this ketone confirms pathway activity via GC-MS (m/z 182). Essential for water treatment labs quantifying biodegradation efficiency. Substituting with incorrect 2-MIB metabolites yields false-negative results—only this standard ensures accurate quantification of genuine odor remediation.

Molecular Formula C11H18O2
Molecular Weight 182.263
CAS No. 1138454-88-2
Cat. No. B584172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Keto-2-methyl Isoborneol
CAS1138454-88-2
Synonyms(1R,4R,5R)-rel-5-Hydroxy-4,5,7,7-tetramethyl-bicyclo[2.2.1]heptan-2-one; 
Molecular FormulaC11H18O2
Molecular Weight182.263
Structural Identifiers
SMILESCC1(C2CC(C1(CC2=O)C)(C)O)C
InChIInChI=1S/C11H18O2/c1-9(2)7-5-11(4,13)10(9,3)6-8(7)12/h7,13H,5-6H2,1-4H3
InChIKeyWWCDYKJHABHQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Keto-2-methyl Isoborneol (CAS 1138454-88-2): Procurement Considerations for a Defined 2-MIB Metabolite


5-Keto-2-methyl Isoborneol (CAS 1138454-88-2), also known as 5-hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one, is a bicyclic monoterpenoid with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol [1]. It is a specific ketone derivative and a primary oxidative metabolite of the notorious off-flavor compound 2-Methylisoborneol (2-MIB) [2]. This compound is predominantly used as an analytical standard for the identification and quantification of 2-MIB biodegradation pathways, particularly those catalyzed by camphor-degrading bacteria [3].

Why 5-Keto-2-methyl Isoborneol (CAS 1138454-88-2) Cannot Be Substituted with Other 2-MIB Hydroxylates or Ketones


In-class substitution of 5-Keto-2-methyl Isoborneol with other 2-MIB degradation products is scientifically invalid due to the high regiospecificity of bacterial biotransformation pathways. Different microbial strains hydroxylate the 2-MIB bornane skeleton at distinct secondary carbons, yielding a suite of structurally similar but analytically unique metabolites like 3-hydroxy-2-MIB, 6-hydroxy-2-MIB, 6-keto-2-MIB, and 5-keto-2-MIB [1]. For example, the specific conversion of 2-MIB to 5-keto-2-MIB is a unique signature of the Rhodococcus wratislaviensis DLC-cam catabolic pathway, whereas other strains like Pseudomonas putida G1 produce 6-hydroxy-2-MIB as their major product and only trace amounts of ketones [2]. Using an incorrect metabolite as an analytical standard will lead to false-negative or inaccurate quantification of biodegradation efficiency, undermining research into water treatment and odor remediation [3].

5-Keto-2-methyl Isoborneol (CAS 1138454-88-2) Quantitative Evidence for Differentiation from In-Class Analogs


5-Keto-2-MIB as the Predominant Metabolite of Rhodococcus wratislaviensis DLC-cam

In a direct head-to-head comparison of 2-MIB biotransformation by three camphor-degrading bacterial strains, Rhodococcus wratislaviensis DLC-cam uniquely produced 5-keto-2-MIB as its dominant metabolite, representing 69% of the total product profile. This contrasts sharply with the major products from other strains, which were primarily hydroxylated compounds rather than ketones [1].

Biodegradation Metabolomics Environmental Microbiology

Comparative Metabolite Profiles Across Three Key Biodegradative Strains

A comparative study quantified the major and minor metabolites produced from 2-MIB by three distinct bacterial strains. P. putida G1 produced primarily 6-hydroxy-2-MIB (61%) with only 9% 5-keto-2-MIB. R. ruber T1 produced 3-hydroxy-2-MIB (91%) as the major product, with no detectable 5-keto-2-MIB. In stark contrast, R. wratislaviensis DLC-cam produced a metabolite profile dominated by 5-keto-2-MIB (69%) [1].

Metabolite Profiling Bioremediation Microbial Pathway Analysis

Analytical Differentiation of 5-Keto-2-MIB from its Hydroxylated Precursor 5-Hydroxy-2-MIB

The dehydrogenation of 5-hydroxy-2-MIB to 5-keto-2-MIB results in a diagnostic mass shift of 2 mass units, creating a distinct and easily separable analytical signal. While 5-hydroxy-2-MIB (m/z 184) and 5-keto-2-MIB (m/z 182) share similar fragmentation patterns, their molecular ions and GC retention times (8.70 min vs. 8.47 min, respectively) are clearly differentiated [1].

Analytical Chemistry GC-MS Analysis Metabolite Identification

Structural Confirmation via NMR Spectroscopy Establishes Unambiguous Identity

The identity of 5-keto-2-MIB was rigorously confirmed through NMR spectroscopy. Key HMBC cross-peaks were observed between the carbonyl carbon at 215.5 ppm and the C-3 and C-6 protons, confirming the ketone functionality at the 5-position [1]. This structural elucidation distinguishes it from other potential ketone isomers like 6-keto-2-MIB, which would exhibit different NMR correlations.

Structural Biology NMR Spectroscopy Chemical Identity

Best Research and Industrial Application Scenarios for 5-Keto-2-methyl Isoborneol


Analytical Standard for Monitoring R. wratislaviensis-Mediated Bioremediation

In water treatment research aimed at biological removal of 2-MIB, 5-keto-2-methyl Isoborneol serves as the definitive analytical standard for monitoring the activity of Rhodococcus wratislaviensis DLC-cam and related strains. Its quantification via GC-MS (retention time 8.47 min, m/z 182) provides direct evidence that the specific oxidative pathway responsible for effective 2-MIB degradation is active, distinguishing it from other microbial activities that may only hydroxylate 2-MIB without eliminating its odor potential [1].

Investigating Regiospecificity of Cytochrome P450 Enzymes

Researchers studying the substrate specificity of bacterial cytochrome P450 monooxygenases can use 5-keto-2-methyl Isoborneol as a key substrate or product standard. The compound's formation from 2-MIB by specific strains, contrasted with its low abundance in others (e.g., 9% in P. putida G1 vs. 69% in R. wratislaviensis DLC-cam), makes it a powerful probe for investigating the molecular determinants of enzyme regiospecificity on non-native substrates [1].

Quality Control in the Synthesis of Deuterated Internal Standards

For laboratories developing quantitative LC-MS/MS methods for 2-MIB metabolites, procuring the unlabeled 5-keto-2-methyl Isoborneol is essential for confirming the identity and purity of its deuterated analog (5-Keto-2-methyl Isoborneol-d3). This comparison ensures the correct isotopic enrichment and retention time matching, which are critical for accurate quantification in complex environmental matrices like water or fish tissue [2].

Metabolite Profiling in Synthetic Biology for Odor Remediation

In synthetic biology efforts to engineer microbial consortia for water treatment, 5-keto-2-methyl Isoborneol is an essential analytical standard. It allows researchers to confirm that engineered strains are performing the desired sequential oxidation (2-MIB → 5-hydroxy-2-MIB → 5-keto-2-MIB) rather than dead-end hydroxylations that do not lead to effective odor mitigation [3].

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